N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.3367 . This compound is characterized by its unique structure, which includes a cyclohexene ring, an oxolane ring, and a carboxamide group.
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves several steps. One common method starts with the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones using sodium borohydride (NaBH4). This reduction yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Bromination and Epoxidation: These reactions lead to the formation of substituted bicyclic lactone compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide can be compared with other glycosidase inhibitors, such as:
1-Deoxynojirimycin Derivatives: These compounds also inhibit glycosidases and are used in the treatment of diseases like diabetes.
Iminosugars: These are another class of glycosidase inhibitors with similar biological activities.
Alkyl Glycosides: These compounds have similar structural features and inhibitory effects on glycosidases.
The uniqueness of this compound lies in its specific structural configuration, which may offer distinct advantages in terms of potency and selectivity as an inhibitor.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-7-9-19-14(6-8-18-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFLBMQABALQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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